Ribostamycin
Overview
Description
Synthesis Analysis
The synthesis of Ribostamycin involves a series of biosynthetic steps, beginning with the formation of 2-deoxy-scyllo-inosose (DOI), which is subsequently transformed through glycosylation, dehydrogenation, amination, and finally, ribosylation. A notable study isolated the Ribostamycin biosynthetic gene cluster from Streptomyces ribosidificus, revealing 26 open reading frames encoding biosynthetic, resistance, and other related genes. Among these, the gene rbmA was shown to encode DOI synthase, a critical enzyme in the biosynthetic pathway, while RbmI was identified as an aminoglycoside 3-N-acetyltransferase, crucial for the acetylation steps in Ribostamycin synthesis (Subba et al., 2005). Additionally, Ribostamycin has been indicated as an intermediate in the biosynthesis of neomycin, further emphasizing its importance in aminoglycoside antibiotic production (Baud et al., 1977).
Molecular Structure Analysis
The molecular structure of Ribostamycin has been extensively studied using techniques such as 13C-NMR, which facilitated the elucidation of its structure and the identification of bioinactivated compounds derived from it. These studies have been instrumental in understanding the chemical behavior and reactivity of Ribostamycin, providing a basis for synthesizing derivatives and analyzing their potential as antibacterial agents (Omoto et al., 1973).
Chemical Reactions and Properties
The enzymatic reactions involved in converting Ribostamycin to other aminoglycosides, such as neomycin C, showcase the chemical versatility of this compound. The process utilizes specific biosynthetic enzymes to catalyze the addition of sugar moieties, highlighting the regio- and stereospecificity of these enzymatic transformations. This aspect of Ribostamycin's chemistry is crucial for the development of antibiotic derivatives with enhanced activity or reduced resistance (Kudo et al., 2009).
Physical Properties Analysis
The physical properties of Ribostamycin, such as solubility, stability, and melting point, are essential for its formulation and application as a pharmaceutical agent. However, specific studies focusing solely on the physical properties of Ribostamycin were not identified in the current literature search. Understanding these properties is crucial for optimizing its production, purification, and application in drug development.
Chemical Properties Analysis
The chemical properties of Ribostamycin, including its reactivity, functional groups, and interactions with bacterial ribosomes, underpin its mechanism of action as an antibiotic. Its binding to the A-site of 16S rRNA, as well as the impact of pH and ionic strength on this interaction, has been thoroughly investigated. These studies provide insight into the molecular basis of Ribostamycin's antibacterial activity and its potential for developing resistance (Kaul & Pilch, 2002).
Scientific Research Applications
Pharmacokinetics in Humans : Yamasaku et al. (1980) studied the pharmacokinetics of ribostamycin in both healthy volunteers and patients with impaired renal function. They noted its characteristic low ototoxicity and similar pharmacokinetic behavior to kanamycin in vivo (Yamasaku, Suzuki, & Umemura, 1980).
Biosynthesis and Derivatives : Kurumbang et al. (2011) reported on the biosynthesis of ribostamycin derivatives, highlighting its role as an intermediate in the biosynthesis of butirosin and neomycin, and its potential for producing hybrid compounds to combat bacterial resistance (Kurumbang, Liou, & Sohng, 2011).
Interaction with Gold Nanoparticles : Zheng et al. (2018) discovered that ribostamycin can self-assemble into linear oligomers and interact with negatively charged gold nanoparticles, which may have implications for antibiotic effects and the development of new diagnostics or therapeutics (Zheng, Li Sip, Leong, & Huo, 2018).
Antibacterial Activity : Yourassowsky and Vander Linden (1976) studied ribostamycin's inhibitory activity on Gram-negative bacilli, noting its similar antibacterial spectrum to kanamycin and potential therapeutic advantages due to lower toxicity (Yourassowsky & Vander Linden, 1976).
Combination Therapy with EDTA : Kong et al. (2020) explored the enhanced antibacterial efficacy of ribostamycin in combination with ethylenediaminetetraacetic acid (EDTA) against various pathogens, suggesting a reclassification of ribostamycin for broader clinical use (Kong, Wu, Wei, Chen, & Yoganathan, 2020).
Gene Cluster Analysis : Subba et al. (2005) analyzed the ribostamycin biosynthetic gene cluster in Streptomyces ribosidificus, providing insights into its biosynthetic pathway and potential for genetic engineering (Subba, Kharel, Lee, Liou, Kim, & Sohng, 2005).
Safety And Hazards
Ribostamycin is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may damage fertility or the unborn child, and it is harmful in contact with skin or if inhaled . Special instructions should be obtained before use, and it should be handled only with appropriate personal protective equipment .
properties
IUPAC Name |
(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34N4O10/c18-2-6-10(24)12(26)8(21)16(28-6)30-14-5(20)1-4(19)9(23)15(14)31-17-13(27)11(25)7(3-22)29-17/h4-17,22-27H,1-3,18-21H2/t4-,5+,6-,7-,8-,9+,10-,11-,12-,13-,14-,15-,16-,17+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSKGQURZWSPSBC-VVPCINPTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34N4O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6048541 | |
Record name | Ribostamycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6048541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Aminoglycosides work by binding to the bacterial 30S ribosomal subunit (some work by binding to the 50S subunit), inhibiting the translocation of the peptidyl-tRNA from the A-site to the P-site and also causing misreading of mRNA, leaving the bacterium unable to synthesize proteins vital to its growth. However, their exact mechanism of action is not fully known. | |
Record name | Ribostamycin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03615 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Ribostamycin | |
CAS RN |
25546-65-0 | |
Record name | Ribostamycin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25546-65-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ribostamycin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025546650 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ribostamycin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03615 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ribostamycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6048541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ribostamycin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.795 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RIBOSTAMYCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Q5JOU7T53 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.